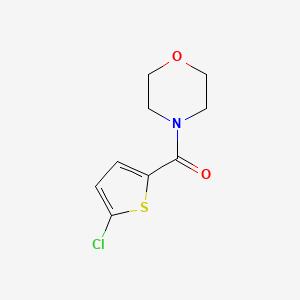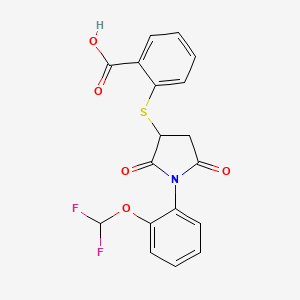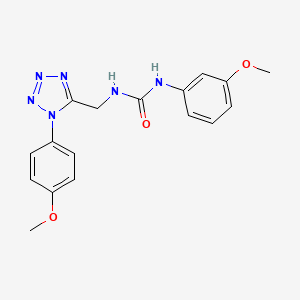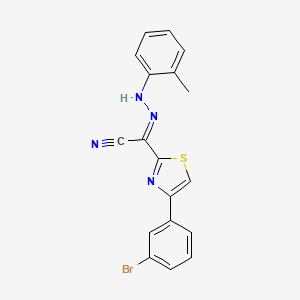
4-(5-Chlorothiophene-2-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophene-2-carbonyl)morpholine is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.7 g/mol . It is characterized by the presence of a morpholine ring attached to a 5-chlorothiophene-2-carbonyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves the reaction of 5-chlorothiophene-2-carbonyl chloride with morpholine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a suitable solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Chemical Reactions Analysis
4-(5-Chlorothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the thiophene ring.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Chlorothiophene-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways involving thiophene derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
4-(5-Chlorothiophene-2-carbonyl)morpholine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the morpholine ring and has different reactivity and applications.
5-Chlorothiophene-2-carboxamide: Similar structure but with an amide group instead of a morpholine ring, leading to different chemical properties.
Thiophene-2-carbonyl chloride: Used as a starting material in the synthesis of various thiophene derivatives.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorothiophene moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGWDKFCAWGETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2923213.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)
![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2923233.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
